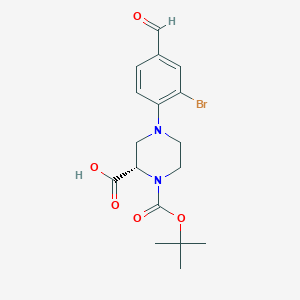
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Bromination: Introduction of the bromo group to the phenyl ring.
Formylation: Introduction of the formyl group to the phenyl ring.
Piperazine Formation: Formation of the piperazine ring structure.
Protection and Deprotection: Use of protecting groups like tert-butoxy-carbonyl to protect functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
化学反应分析
Types of Reactions
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Substitution of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.
Receptor Binding: Binding to receptors to modulate biological pathways.
Signal Transduction: Interference with signal transduction pathways.
相似化合物的比较
Similar Compounds
(S)-4-(2-Bromo-4-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl protecting group.
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group.
Uniqueness
(S)-4-(2-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the tert-butoxy-carbonyl protecting group and the carboxylic acid group, which may confer specific chemical and biological properties.
属性
分子式 |
C17H21BrN2O5 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC 名称 |
(2S)-4-(2-bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI 键 |
KAYBDMYTBVQOIO-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C=O)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)

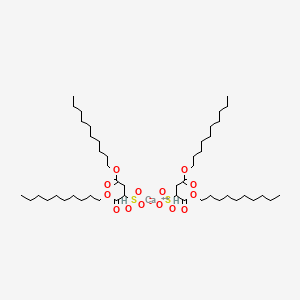
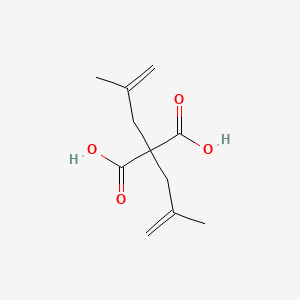
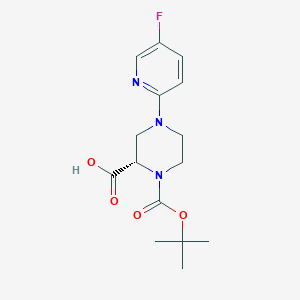
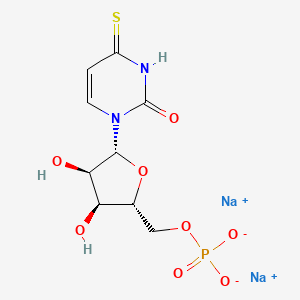
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
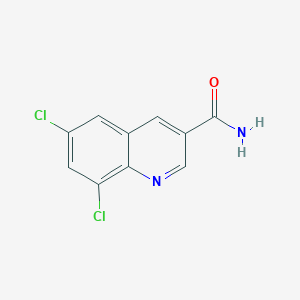


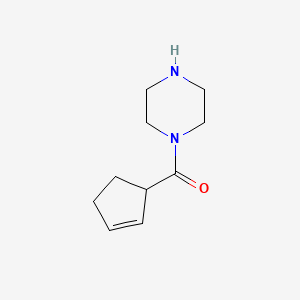

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
